[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
CAS No.:
Cat. No.: VC20432647
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO |
|---|---|
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | [3-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7,10H,1-5,9H2;1H |
| Standard InChI Key | FNTFHEQGCDPZOT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1(CC2CN)CO.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
The bicyclo[2.1.1]hexane system consists of two fused rings—a six-membered ring with bridgehead carbons creating significant steric strain. This strain enhances reactivity, making the compound a valuable intermediate in stereoselective synthesis . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.67 g/mol |
| SMILES | NCC1CC2(CC1C2)CO.Cl |
| InChIKey | FNTFHEQGCDPZOT-UHFFFAOYSA-N |
| CAS Registry Number | 2901099-55-4 |
The aminomethyl group at position 3 and the methanol group at position 1 contribute to hydrogen-bonding capabilities, critical for biological interactions .
Stereochemical Considerations
The compound’s stereochemistry influences its physicochemical and biological behavior. The bicyclo[2.1.1]hexane scaffold imposes restricted rotation, stabilizing specific conformations that may optimize target binding in drug design .
Synthesis and Manufacturing
Photochemical [2 + 2] Cycloaddition
Recent advances utilize photochemistry to construct the bicyclo[2.1.1]hexane core. A [2 + 2] cycloaddition between norbornene derivatives and alkenes under UV light yields the strained bicyclic intermediate, which is subsequently functionalized . For example:
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility, facilitating biological testing. Experimental LogP values for analogous bicyclo[2.1.1]hexane derivatives range from -0.5 to 1.2, suggesting moderate hydrophilicity . The compound is stable under ambient conditions but may degrade under strong acidic/basic environments .
Spectral Data
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NMR: NMR (DMSO-d6) signals at δ 3.50 (m, 2H, CH2OH), 2.90 (m, 2H, CH2NH2), and 1.20–2.10 ppm (m, bicyclic protons) .
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IR: Peaks at 3300 cm⁻¹ (O-H/N-H stretch) and 1050 cm⁻¹ (C-O stretch).
Biological Activity and Applications
Material Science Applications
The strained bicyclic system serves as a monomer in polymer synthesis, imparting thermal stability and mechanical strength .
Comparison with Structural Analogs
Positional isomerism significantly impacts reactivity and target affinity, underscoring the need for precise synthetic control .
Future Directions
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